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Cat. No.: B1582114 Get Quote

An In-depth Technical Guide to the Thermochemical Properties of N,N-Di-(beta-
carboethoxyethyl)methylamine

Foreword: Charting the Unknowns in Amine
Thermochemistry
To the researchers, scientists, and drug development professionals who navigate the complex

landscape of chemical synthesis and process safety, this guide serves as both a map and a

compass. The subject of our focus, N,N-Di-(beta-carboethoxyethyl)methylamine, is a tertiary

amine ester with a molecular structure suggesting its potential utility as a synthetic

intermediate. However, a thorough review of the existing scientific literature reveals a critical

knowledge gap: a lack of experimentally determined thermochemical data.[1]

Properties such as enthalpy of formation, heat of combustion, and heat capacity are not mere

academic data points; they are the bedrock of safe, scalable, and efficient chemical processes.

They govern reaction energetics, define safety limits, and inform computational models for

reaction design and hazard analysis.

This document, therefore, deviates from a simple presentation of known values. Instead, it

provides a comprehensive framework for the systematic determination of these crucial

properties. We will blend theoretical estimation with rigorous experimental protocols, offering a

self-validating approach to characterizing compounds for which no established data exists. This
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is a guide not just to the properties of one molecule, but to the process of scientific discovery

itself.

Molecular Identity and Predicted Physicochemical
Properties
N,N-Di-(beta-carboethoxyethyl)methylamine is identified by the CAS number 6315-60-2.[2]

Its structure consists of a central methylamine nitrogen atom bonded to two beta-

carboethoxyethyl chains. Understanding its basic molecular and physical properties is the first

step in any thermochemical investigation. While experimental thermochemical data is sparse,

computational models provide valuable initial estimates.

Property Value / Prediction Source

Molecular Formula C₁₁H₂₁NO₄ [1][2]

Molecular Weight 231.29 g/mol [2]

Canonical SMILES
CCOC(=O)CCN(C)CCC(=O)O

CC
[1]

InChIKey
OXZUPKSEIKZASL-

UHFFFAOYSA-N
[1]

Topological Polar Surface Area 55.8 Å² [2]

Predicted XLogP3-AA 0.6 [2]

Predicted pKa 7.91 ± 0.50 [2]

These predicted values serve as a preliminary guide but must be confirmed through

experimental validation where necessary.

A Dual-Pronged Strategy: Theoretical Estimation
and Experimental Validation
In the absence of literature data, our strategy is built on two pillars: initial estimation using

computational chemistry and definitive determination through precise experimentation. This
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dual approach is crucial; theoretical values provide a benchmark for experimental results, and

experimental data, in turn, validates and refines the computational models.

The following diagram illustrates this integrated workflow.

Theoretical Estimation

Experimental Determination

Define Molecular Structure
(C11H21NO4)

Select Computational Methods
(e.g., DFT, G3, CBS-Q)

Perform Ab Initio Calculations

Calculate Estimated Properties
(ΔfH°, Cp, S°)

Validation & Comparison

Predicted Values

High-Purity Sample Synthesis
& Purification

Combustion Calorimetry
(to find ΔcH°)

Differential Scanning Calorimetry (DSC)
(to find ΔvapH° & Cp)

Data Analysis & Integration

Experimental Values

Final, Validated
Thermochemical Data Sheet

Click to download full resolution via product page

Caption: Integrated workflow for thermochemical characterization.
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Pillar 1: Theoretical Estimation of Thermochemical
Properties
Before any resource-intensive experimental work, we turn to computational chemistry. Modern

ab initio methods can provide reliable estimates for key thermochemical properties.

Causality Behind Method Selection: High-level composite methods like G3 (Gaussian-3) or

CBS-Q (Complete Basis Set) are chosen because they are specifically designed to yield high-

accuracy thermochemical data (typically within 1-2 kcal/mol) for moderately sized organic

molecules.[3] These methods systematically approximate the results of a very high-level

calculation by applying a series of corrections, balancing computational cost with accuracy.[3]

Isodesmic reactions, where the number and type of chemical bonds are conserved between

reactants and products, are employed to leverage cancellation of errors in the calculations,

further improving the accuracy of the predicted enthalpy of formation.[3]

Workflow for Theoretical Calculation:

Structure Optimization: The 3D geometry of N,N-Di-(beta-carboethoxyethyl)methylamine
is optimized using a robust method like Density Functional Theory (DFT) with a suitable

basis set (e.g., B3LYP/6-31G(d,p)).

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to

confirm the optimized structure is a true energy minimum and to obtain zero-point vibrational

energy (ZPVE) and thermal corrections.

Single-Point Energy Calculation: A high-accuracy single-point energy calculation is

performed using a composite method (e.g., G3B3) on the optimized geometry.

Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔfH°) is calculated

using a set of isodesmic reactions where the thermochemical data for all other species are

well-established.

Pillar 2: Rigorous Experimental Determination
Experimental measurement is the gold standard for thermochemical data. The following

protocols are designed to be self-validating through calibration with known standards and

meticulous procedure.
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Standard Enthalpy of Combustion (ΔcH°)
The heat of combustion is the most critical experimental value, as it directly leads to the

calculation of the enthalpy of formation.

Chosen Methodology: Oxygen Bomb Calorimetry This technique is the definitive method for

measuring the heat of combustion of solid and liquid organic compounds.[4] A pre-weighed

sample is completely combusted in a sealed container (the "bomb") under a high pressure of

pure oxygen. The heat released by the combustion is absorbed by a surrounding water bath,

and the resulting temperature change is measured with high precision.

Experimental Protocol: Isoperibol Bomb Calorimetry

Calorimeter Calibration: a. Press a pellet of certified benzoic acid (a primary thermochemical

standard) of approximately 1 g, weighed to ±0.1 mg. b. Place the pellet in the crucible of the

bomb. Attach a platinum fuse wire and a cotton thread to ignite the sample. c. Seal the bomb

and charge it with ~30 atm of high-purity oxygen. d. Place the bomb in the calorimeter bucket

containing a known mass of purified water. e. Run the combustion sequence, recording the

temperature of the water bath before, during, and after combustion until thermal equilibrium

is reached. f. Calculate the energy equivalent of the calorimeter (ε_cal) using the known

specific energy of combustion of benzoic acid and the corrected temperature rise. Repeat at

least five times to ensure reproducibility.

Sample Measurement: a. Place a precisely weighed sample (~0.8 g) of N,N-Di-(beta-
carboethoxyethyl)methylamine into the crucible. As it is a liquid, a gelatin capsule or

similar container may be used, with its combustion energy being subtracted later. b. Repeat

steps 1b through 1e with the sample. c. After combustion, vent the bomb and collect the

liquid contents. Analyze these contents by titration with a standard sodium carbonate

solution to quantify the formation of nitric acid from the nitrogen in the sample.

Data Correction and Calculation: a. The gross heat of combustion is calculated from the

corrected temperature rise and the energy equivalent of the calorimeter. b. Corrections are

applied for the heat of formation of nitric acid and the heat of combustion of the fuse wire and

cotton thread. c. The result is converted to the standard enthalpy of combustion (ΔcH°)

under standard state conditions (298.15 K and 1 bar).
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Enthalpy of Vaporization (ΔvapH°)
To relate the liquid-phase enthalpy of combustion to the gas-phase enthalpy of formation (often

used in computational models), the enthalpy of vaporization is required.

Chosen Methodology: Differential Scanning Calorimetry (DSC) DSC is a rapid and reliable

technique for measuring thermal transitions.[5] For vaporization, it can be used to measure the

heat absorbed by the sample as it evaporates at a constant temperature.

Experimental Protocol: DSC for Enthalpy of Vaporization

Instrument Setup: Calibrate the DSC for temperature and enthalpy using high-purity

standards like indium and zinc.

Sample Preparation: Place a small, precisely weighed amount of the sample (1-5 mg) into a

hermetically sealed aluminum pan.[4] Crimp the lid, but pierce it with a pinhole to allow for

controlled vaporization.

Measurement: a. Place the sample pan and an empty reference pan into the DSC cell. b.

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. c. An

endothermic peak will be observed corresponding to the vaporization of the liquid.

Analysis: Integrate the area of the endotherm peak to determine the total heat absorbed. The

enthalpy of vaporization (in J/g) is this value divided by the initial sample mass.

Heat Capacity (Cp)
Heat capacity data is vital for adjusting thermochemical values to different temperatures and for

process safety calculations.

Chosen Methodology: Modulated Differential Scanning Calorimetry (MDSC) MDSC improves

upon standard DSC by superimposing a sinusoidal temperature modulation on the linear

heating ramp. This allows for the separation of the total heat flow into its reversing (heat

capacity-related) and non-reversing components, providing a more accurate measurement of

Cp.

Experimental Protocol: MDSC for Heat Capacity
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Calibration: Perform standard temperature and enthalpy calibrations. Additionally, perform a

heat capacity calibration using a known standard, such as sapphire.

Baseline Run: Run the desired temperature program (e.g., 25 °C to 150 °C at 2 °C/min with

a modulation of ±0.5 °C every 60 seconds) with both the sample and reference pans empty

to obtain a baseline.

Standard Run: Place a sapphire standard in the sample pan and repeat the temperature

program.

Sample Run: Replace the sapphire with a precisely weighed sample of N,N-Di-(beta-
carboethoxyethyl)methylamine and repeat the temperature program for the third time.

Calculation: The instrument software uses the data from these three runs (baseline,

standard, and sample) to calculate the specific heat capacity (Cp) of the sample as a

function of temperature.[6]

Data Synthesis: Calculating the Enthalpy of
Formation
With the standard enthalpy of combustion (ΔcH°) determined, we can now calculate the

standard enthalpy of formation (ΔfH°) using Hess's Law. This fundamental principle states that

the total enthalpy change for a reaction is independent of the pathway taken.

The combustion reaction for our compound is: C₁₁H₂₁NO₄(l) + 14.25 O₂(g) → 11 CO₂(g) + 10.5

H₂O(l) + 0.5 N₂(g)

The standard enthalpy of formation of the compound can be calculated using the following

equation:

ΔfH°(C₁₁H₂₁NO₄) = [11 × ΔfH°(CO₂) + 10.5 × ΔfH°(H₂O)] - ΔcH°(C₁₁H₂₁NO₄)

The standard enthalpies of formation for CO₂(g) and H₂O(l) are well-established, high-precision

values.

The following diagram illustrates this application of Hess's Law.
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Constituent Elements
11 C(s) + 10.5 H2(g) + 0.5 N2(g) + 2 O2(g)

N,N-Di-(beta-carboethoxyethyl)methylamine (l)
+ 14.25 O2(g)

  ΔfH°(Compound) = ?
(Target Value)

Combustion Products
11 CO2(g) + 10.5 H2O(l) + 0.5 N2(g)

  Σ ΔfH°(Products)
(Known Values)

  ΔcH°(Compound)
(Experimentally Measured)

Click to download full resolution via product page

Caption: Application of Hess's Law to find Enthalpy of Formation.

Final Data Consolidation and Validation
The final step is to consolidate all experimentally determined data and compare it against the

initial theoretical estimates.

Thermochemical
Property

Theoretical
Estimate

Experimental Value Units

Std. Enthalpy of

Combustion (ΔcH°)
Calculated

From Bomb

Calorimetry
kJ/mol

Std. Enthalpy of

Formation (ΔfH°)
From Ab Initio

Calculated via Hess's

Law
kJ/mol

Std. Enthalpy of

Vaporization (ΔvapH°)
Estimated From DSC kJ/mol

Liquid Heat Capacity

(Cp)
Estimated From MDSC J/(mol·K)

A strong agreement (within ~5-10 kJ/mol for enthalpies) between the theoretical and

experimental values provides high confidence in the final data. Discrepancies would prompt a

review of both the experimental procedures and the computational models chosen. This cross-

validation is the hallmark of a trustworthy and robust thermochemical characterization.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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